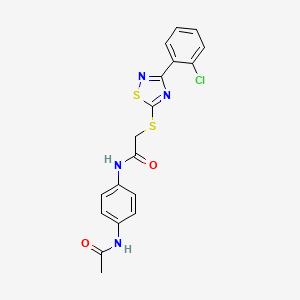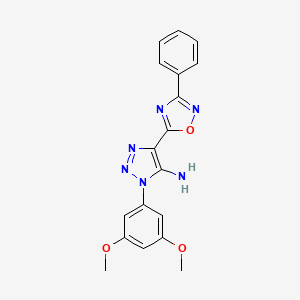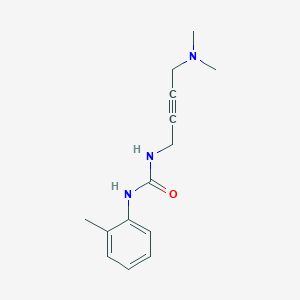
1-(4-(Dimethylamino)but-2-yn-1-yl)-3-(o-tolyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Dimethylamino)but-2-yn-1-yl)-3-(o-tolyl)urea, also known as DUB-108, is a chemical compound that has been extensively researched for its potential therapeutic applications. It belongs to the class of urea derivatives and is known to exhibit potent anticancer and anti-inflammatory properties.
Applications De Recherche Scientifique
Complexation-induced Unfolding of Heterocyclic Ureas
Research on heterocyclic ureas, including those synthesized with dimethylamino functionalities, has explored their ability to form multiply hydrogen-bonded complexes. These studies highlight the compounds' conformational flexibility and potential for self-assembly, useful in designing molecular structures with specific functions, such as sensors or materials with unique properties (Corbin et al., 2001).
N-Alkoxyamino-4-dimethylaminopyridinium Derivatives
The synthesis of N-alkoxyamino-4-dimethylaminopyridinium derivatives, including studies on their structure and properties, contributes to understanding the fundamental aspects of molecular geometry and interactions. These insights are vital for the development of novel compounds with potential applications in materials science and molecular engineering (Shtamburg et al., 2012).
Electrochemically Controlled Hydrogen Bonding
Investigations into the electrochemically controlled hydrogen bonding of dimethylaminophenyl-substituted ureas have demonstrated the potential to manipulate molecular interactions through electrical stimuli. This research opens avenues for creating responsive materials that can change their properties in response to external electrical signals, with applications in smart materials and molecular devices (Woods et al., 2008).
Antioxidant and Enzyme Inhibitory Properties
Ureas derived from phenethylamines, including those with dimethylamino groups, have been evaluated for their biological activities, such as antioxidant properties and enzyme inhibition. These studies contribute to the pharmaceutical sciences by providing insights into the design of new therapeutic agents (Aksu et al., 2016).
Supramolecular Chemistry and Hydrogen Bonding
Research on ureidopyrimidones, which share structural motifs with the compound of interest, has shown strong dimerization capabilities via quadruple hydrogen bonding. This characteristic is essential for supramolecular chemistry, where the precise control over molecular assembly can lead to the development of novel materials and nanoscale devices (Beijer et al., 1998).
Propriétés
IUPAC Name |
1-[4-(dimethylamino)but-2-ynyl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-12-8-4-5-9-13(12)16-14(18)15-10-6-7-11-17(2)3/h4-5,8-9H,10-11H2,1-3H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBBGWUQVHJFMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC#CCN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Dimethylamino)but-2-yn-1-yl)-3-(o-tolyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (E)-4-oxo-4-[5-(2-oxo-1,3-oxazolidin-3-yl)-3,4-dihydro-1H-isoquinolin-2-yl]but-2-enoate](/img/structure/B2443124.png)
![[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methyl 5,6-dichloropyridine-3-carboxylate](/img/structure/B2443127.png)
![{3-[3-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazol-5-yl]phenyl}dimethylamine](/img/structure/B2443128.png)
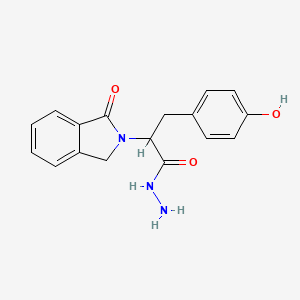
![2-(2-{[2-(Methoxycarbonyl)-3-thienyl]amino}-2-oxoethyl)benzenecarboxylic acid](/img/structure/B2443130.png)
![1-(2-Methylphenyl)-5-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2443131.png)
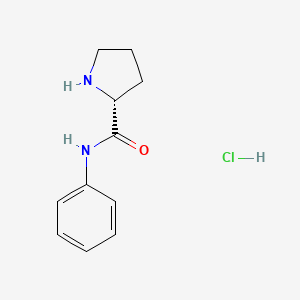
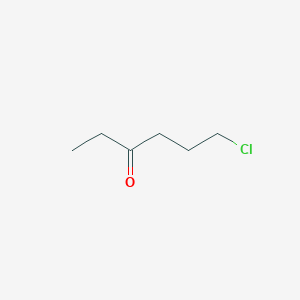
![N-[(4-methoxyphenyl)methyl]-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2443138.png)
![2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-mesitylacetamide](/img/structure/B2443139.png)
![N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-4-methoxy-2,3,5-trimethylbenzene-1-sulfonamide](/img/structure/B2443140.png)
